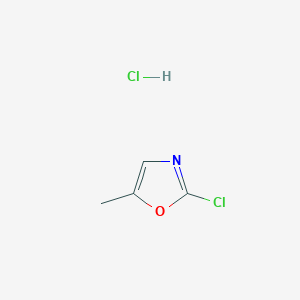
Coc1cnccc1C(=O)OC(C)(C)C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coc1cnccc1C(=O)OC(C)(C)C, also known as dimethylcathinone or 3,4-dimethylcathinone, is a synthetic compound that belongs to the cathinone class of drugs. It is a stimulant that has been used for recreational purposes due to its euphoric effects. However, in recent years, it has gained attention in the scientific community for its potential applications in research.
Wirkmechanismus
Coc1cnccc1C(=O)OC(C)(C)C acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent, causing the release of stored dopamine and serotonin from neurons. These effects contribute to the stimulant and euphoric effects of Coc1cnccc1C(=O)OC(C)(C)C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Coc1cnccc1C(=O)OC(C)(C)C include increased heart rate, blood pressure, and body temperature. It can also cause pupil dilation, decreased appetite, and increased alertness. Chronic use of Coc1cnccc1C(=O)OC(C)(C)C has been associated with neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Coc1cnccc1C(=O)OC(C)(C)C in lab experiments include its ability to reliably produce stimulant effects in animal models, making it a useful tool for studying the effects of cathinone derivatives on the central nervous system. However, its short duration of action and potential for neurotoxicity limit its usefulness in long-term studies.
Zukünftige Richtungen
For research on Coc1cnccc1C(=O)OC(C)(C)C include investigating its potential as a treatment for depression and other mood disorders. It may also be useful in studying the effects of cathinone derivatives on the immune system and inflammation. Additionally, further research is needed to fully understand the long-term effects of Coc1cnccc1C(=O)OC(C)(C)C on the brain and other organ systems.
Synthesemethoden
The synthesis of Coc1cnccc1C(=O)OC(C)(C)C involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with sodium borohydride. The final step involves acylation of the amine group with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
Coc1cnccc1C(=O)OC(C)(C)C has been used in scientific research as a tool to study the effects of cathinone derivatives on the central nervous system. It has been found to have similar effects to other cathinone derivatives, such as methcathinone and mephedrone, but with a shorter duration of action. Studies have shown that Coc1cnccc1C(=O)OC(C)(C)C can increase dopamine and serotonin levels in the brain, leading to increased locomotor activity and reward-seeking behavior.
Eigenschaften
IUPAC Name |
tert-butyl 3-methoxypiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-5-6-12-7-9(8)14-4/h8-9,12H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENMHTJNXDTSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methoxypiperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)
![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)
![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)
![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)

![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)

